molecular formula C9H7F2NO2 B13198730 4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid

4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13198730
M. Wt: 199.15 g/mol
InChI Key: ORABQEDQVPHDIJ-UHFFFAOYSA-N
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Description

4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable indole precursor.

    Fluorination: Introduction of fluorine atoms at the 4 and 6 positions of the indole ring. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific fluorination pattern and the presence of a carboxylic acid group at the 2-position. This unique structure can result in distinct biological activities and chemical reactivity compared to other fluorinated indole derivatives .

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H7F2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-2,8,12H,3H2,(H,13,14)

InChI Key

ORABQEDQVPHDIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C(=CC(=C2)F)F)C(=O)O

Origin of Product

United States

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